molecular formula C17H19F3N2O2 B4232750 N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine

Cat. No.: B4232750
M. Wt: 340.34 g/mol
InChI Key: SMFSKNNLLXFPPE-UHFFFAOYSA-N
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Description

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts significant stability and reactivity

Preparation Methods

The synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine typically involves multiple steps, starting with the functionalization of adamantaneThe final step involves the coupling of the functionalized adamantane with a phenylamine derivative under suitable reaction conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include reduced amines, substituted phenyl derivatives, and coupled products .

Scientific Research Applications

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .

Comparison with Similar Compounds

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-nitro-4-(trifluoromethyl)phenyl]adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)13-1-2-14(15(6-13)22(23)24)21-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,21H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFSKNNLLXFPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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